molecular formula C20H18N4O2S B14923556 (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(2-methoxyethyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(2-methoxyethyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14923556
M. Wt: 378.4 g/mol
InChI Key: CPJXZZODOZCGJF-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-{[(2-METHOXYETHYL)IMINO]METHYL}-5-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{[(2-METHOXYETHYL)IMINO]METHYL}-5-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a hydrazine derivative to form the pyrazolone ring. The reaction conditions often require the use of catalysts such as copper salts and solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-{[(2-METHOXYETHYL)IMINO]METHYL}-5-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-4-{[(2-METHOXYETHYL)IMINO]METHYL}-5-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{[(2-METHOXYETHYL)IMINO]METHYL}-5-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of the target compound, known for its versatile reactivity.

    Pyrazolone Derivatives: Compounds with similar pyrazolone rings, used in various pharmaceutical applications.

    Benzothiazole Derivatives: Compounds with benzothiazole rings, known for their biological activities.

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-4-{[(2-METHOXYETHYL)IMINO]METHYL}-5-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of benzothiazole and pyrazolone rings makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(2-methoxyethyliminomethyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H18N4O2S/c1-26-12-11-21-13-15-18(14-7-3-2-4-8-14)23-24(19(15)25)20-22-16-9-5-6-10-17(16)27-20/h2-10,13,23H,11-12H2,1H3

InChI Key

CPJXZZODOZCGJF-UHFFFAOYSA-N

Canonical SMILES

COCCN=CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4

Origin of Product

United States

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